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Compound of Interest

Compound Name: Remdesivir intermediate-1

Cat. No.: B15563777

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of
key intermediates of Remdesivir utilizing continuous flow chemistry. The adoption of flow
chemistry offers significant advantages over traditional batch processes, including enhanced
safety, improved heat and mass transfer, and the potential for higher throughput and
automation.

Introduction

Remdesivir is a broad-spectrum antiviral medication that has been prominently used in the
treatment of COVID-19. Its complex molecular structure necessitates a multi-step synthesis.
Continuous flow chemistry has emerged as a powerful tool to address some of the challenges
associated with the large-scale production of Remdesivir and its precursors. This document
outlines protocols for the continuous-flow synthesis of two critical intermediates: the
nucleobase core (a pyrrolo[2,1-f][1][2][3]triazine derivative) and the cyanated ribose derivative,
a key precursor to the final nucleoside analogue.

I. Continuous-Flow Synthesis of the Nucleobase
Unit of Remdesivir
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The synthesis of the Remdesivir nucleobase, 7-bromopyrrolo[2,1-f][1][2][3]triazin-4-amine, can

be efficiently achieved through a five-step continuous flow process starting from pyrrole.[1][4]

This approach significantly reduces the total residence time compared to batch procedures (>

26.5 hours) and allows for the safe handling of hazardous and unstable intermediates.[1][4]

: . E

Vilsmeier-Haack &

N-amination of

Parameter L pyrrole-2- Overall Process
Amination -
carbonitrile
Starting Material Pyrrole Pyrrole-2-carbonitrile Pyrrole
DMF, BTC, NaH, .
Key Reagents NaH, Ph2PO(O)NH2 Various (see protocol)
Ph2PO(O)NH2

Temperature

45 °C (Vilsmeier-
Haack)

Not specified

Various (see protocol)

Residence Time

> 5 hours (batch)

6 minutes (flow) vs. 5
hours (batch)

79 minutes

47.6% (isolated yield

Yield of pyrrole-2- 97%][2] 14.1% (isolated)[1][4]
carbonitrile)[1]
3.02 g h~1 (pyrrole-2- -

Throughput Not specified 2.96 g h=1[1][4]

carbonitrile)[1]

Experimental Protocol: Five-Step Continuous-Flow
Synthesis of the Nucleobase

This protocol describes a streamlined continuous-flow system that integrates reaction and

workup procedures.[1]

Step 1 & 2: Vilsmeier-Haack Reaction and Formation of Pyrrole-2-carbonitrile

e Reagent Streams:

o Stream A: Pyrrole and DMF in 1,2-dichloroethane (DCE).
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o Stream B: Bis(trichloromethyl) carbonate (BTC) in DCE.

e Reaction: The two streams are pumped into a microreactor (Reactor I) for the Vilsmeier-
Haack reaction to form pyrrole-2-carboxaldehyde.[1]

o Workup: The output from Reactor I is mixed with a saturated Na2CO3 aqueous solution in a
series of mixers and continuous stirred-tank reactors (m-CSTRs) to quench the reaction.[1]

o Separation: The biphasic mixture is passed through a liquid-liquid membrane separator
(LLMS) to isolate the organic phase containing the aldehyde intermediate.[1]

o Second Reaction: The organic phase is then reacted with hydroxylamine-O-sulfonic acid
(HOSA) and KOH in water to produce 1-amino-1H-pyrrole-2-carbonitrile.[1]

Step 3: N-amination of Pyrrole-2-carbonitrile

» Reagent Streams:

o Stream A: Pyrrole-2-carbonitrile in THF.

o Stream B: Suspension of NaH in THF.

o Stream C: Suspension of Ph2PO(O)NH2 in THF.[2]

e Reaction: The streams are fed into a Coflore Agitated Cell Reactor (ACR) to facilitate the N-
amination reaction, which involves the handling of slurries.[2] This reaction is significantly
faster in flow (6 minutes) compared to batch (5 hours).[2]

Step 4 & 5: Cyclization and Bromination

e Cyclization: The N-aminated intermediate undergoes cyclization with formamidine acetate,
mediated by a base like potassium phosphate, to form the pyrrolo[2,1-f][1][2][3]triazine core.

[5]

e Bromination: The final step involves a bromination reaction under cryogenic conditions to
yield 7-bromopyrrolo[2,1-f][1][2][3]triazin-4-amine.[1] The use of flow chemistry allows for
precise temperature control in this critical step.
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Logical Workflow for Nucleobase Synthesis

Step 1 & 2: Pyrrole-2-carbonitrile Synthesis
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Caption: Workflow for the five-step continuous-flow synthesis of the Remdesivir nucleobase.

Il. Continuous-Flow Cyanation of a Remdesivir

Precursor

A critical step in the synthesis of Remdesivir is the stereoselective cyanation of a protected

ribose intermediate.[6] Flow chemistry enables this reaction to be performed at a more

manageable temperature of -30 °C, compared to the cryogenic temperature of -78 °C required

in batch to achieve the desired selectivity, and it also mitigates the risks associated with the

potential release of hydrogen cyanide.[3][6]

Suantitative Data S

Small-Scale Kilo-Scale Manufacturing
Parameter Batch Process
Flow Flow Scale Flow
Riboside Riboside Riboside Riboside
Substrate

Intermediate (1)

Intermediate (1)

Intermediate (1)

Intermediate (1)

TFA, TfOH,
TfOH, TMSOT(, TFA, TMSOTT, B
Key Reagents TMSOTH, Not specified
TMSCN TMSCN
TMSCN
Temperature -78 °C -30 °C -30 °C -30 °C
Yield Not specified 84% Not specified 78%[5][7]
Purity Not specified 99.8% Not specified 99.9%[5][7]
Substrate N ) ~200 kg/run [5]
Not specified 100 g Kilogram scale
Amount [7]
Throughput Not specified Not specified Not specified 6 mol/h[5][7]
Diastereomeric -
Good Good Not specified 96:4[5][7]

Ratio (B:a)

Experimental Protocol: Continuous-Flow Cyanation

» Reagent Streams:
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o Stream A: A solution of the riboside intermediate (compound 1) and trifluoroacetic acid
(TFA) in dichloromethane (DCM).

o Stream B: A pre-cooled (-30 °C) solution of trimethylsilyl cyanide (TMSCN) and
trimethylsilyl trifluoromethanesulfonate (TMSOTTf) in DCM.[3][6]

e Reactor Setup: The streams are pumped into a continuous flow reactor system, which can
be a simple tube reactor or a more sophisticated microreactor, maintained at -30 °C.

e Scaling Consideration: For kilogram-scale production, the addition of
trifluoromethanesulfonic acid (TfOH) was found to be necessary to achieve comparable
results to the small-scale setup.[3]

e Quenching and Workup: The reaction mixture exiting the reactor is quenched and subjected
to an aqueous workup to isolate the cyanated product.[6]

o Crystallization: The crude product is then purified by crystallization.[6]

Experimental Workflow for Continuous-Flow Cyanation
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Caption: Workflow for the continuous-flow cyanation of a Remdesivir precursor.

lll. Continuous Flow C-Glycosylation

The C-glycosylation step, which couples the nucleobase with the ribose moiety, is another
challenging transformation in the synthesis of Remdesivir. This reaction involves organometallic
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intermediates and is highly exothermic.[8] A continuous flow approach offers superior
temperature control and process safety.[8]

: _ E

Parameter Batch Process Flow Process
lodinated pyrrolotriazinamine, lodinated pyrrolotriazinamine,
Substrates 2,3,5-tri-O-benzyl-d- 2,3,5-tri-O-benzyl-d-
ribonolactone ribonolactone
Key Reagents iPrMgCl, PhMgCl, TMSCI iPrMgCl, PhMgCl, TMSCI
Residence Time Not specified < 1 minute[5][8]
Yield 40%(8] 47%[5][8]
Throughput Not specified 51.8 mmol/h[5]

Experimental Protocol: Continuous-Flow C-
Glycosylation

» Reaction Principle: The process involves a transient N-protection of the pyrrolotriazinamine,
followed by a magnesium-halogen exchange and subsequent nucleophilic addition to the
ribonolactone.[8]

o Multi-Feed System: A five-feed flow setup is utilized to introduce the different reagents
sequentially into the flow reactor. This allows for precise control over the reaction conditions
and minimizes side reactions.[8]

» Stoichiometry Optimization: The stoichiometry of the Grignard reagents (iPrMgCl and
PhMgCI) is optimized in the flow setup to maximize the yield of the desired product and
minimize the formation of impurities.[8]

» Stable Operation: The optimized flow conditions allow for stable, continuous processing
without the formation of solids that could block the reactor.[8]

Logical Diagram of C-Glycosylation Reaction Steps

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://pubs.acs.org/doi/10.1021/acs.oprd.0c00370
https://pubs.acs.org/doi/10.1021/acs.oprd.0c00370
https://pmc.ncbi.nlm.nih.gov/articles/PMC8340098/
https://pubs.acs.org/doi/10.1021/acs.oprd.0c00370
https://pubs.acs.org/doi/10.1021/acs.oprd.0c00370
https://pmc.ncbi.nlm.nih.gov/articles/PMC8340098/
https://pubs.acs.org/doi/10.1021/acs.oprd.0c00370
https://pmc.ncbi.nlm.nih.gov/articles/PMC8340098/
https://pubs.acs.org/doi/10.1021/acs.oprd.0c00370
https://pubs.acs.org/doi/10.1021/acs.oprd.0c00370
https://pubs.acs.org/doi/10.1021/acs.oprd.0c00370
https://pubs.acs.org/doi/10.1021/acs.oprd.0c00370
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Sequential Reactions in Flow

e.d., with TMSCI
Mg-I Exchange
iPrMqCl

i

Nucleophilic Addition to Ribonolacton}

C-Glycosylated Intermediate

Click to download full resolution via product page

Caption: Sequential reaction steps in the continuous-flow C-glycosylation for Remdesivir
synthesis.

Conclusion

The application of continuous flow chemistry to the synthesis of Remdesivir intermediates
offers substantial improvements in terms of efficiency, safety, and scalability. The protocols and
data presented here demonstrate the feasibility of producing key precursors to this vital
antiviral drug in a controlled and continuous manner. These methods represent a greener and
more sustainable approach to pharmaceutical manufacturing.[1] Researchers and drug
development professionals are encouraged to consider these flow chemistry approaches for
the development of robust and efficient synthetic routes to Remdesivir and other active
pharmaceutical ingredients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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